molecular formula C13H18N2 B2824095 1,2-dipropyl-1H-1,3-benzodiazole CAS No. 476324-79-5

1,2-dipropyl-1H-1,3-benzodiazole

Cat. No.: B2824095
CAS No.: 476324-79-5
M. Wt: 202.301
InChI Key: RFQGGISTRHNFKH-UHFFFAOYSA-N
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Description

1,2-dipropyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with propyl groups attached to the first and second positions of the imidazole ring.

Scientific Research Applications

1,2-dipropyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazards information for “1,2-Dipropylbenzimidazole” is not available, benzimidazole, a related compound, is known to be harmful if swallowed and harmful to aquatic life .

Future Directions

Benzimidazole derivatives have been employed as drugs in the market and their application in other fields has also been documented . The synthesis of benzimidazole derivatives has attracted much attention from chemists . Therefore, it can be inferred that “1,2-Dipropylbenzimidazole” may also have potential applications in various fields in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-dipropyl-1H-1,3-benzodiazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with propyl aldehyde under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid (PTSA) and is carried out at elevated temperatures to facilitate cyclization and formation of the benzimidazole ring .

Another method involves the use of microwave irradiation to accelerate the reaction between N-phenyl-o-phenylenediamine and propyl aldehyde. This method is advantageous due to its efficiency and environmentally friendly nature, as it often requires less solvent and shorter reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-dipropyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents, nitrating agents; reactions often require catalysts and controlled temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, such as dihydro derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1,2-dipropyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It is known to bind to the minor groove of DNA, recognizing specific base sequences and interfering with DNA replication and transcription processes . This binding can lead to the inhibition of various enzymes and proteins involved in cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

1,2-dipropyl-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:

    1,2-Dimethylbenzimidazole: Similar structure but with methyl groups instead of propyl groups. It exhibits different biological activities and chemical reactivity.

    1,2-Diethylbenzimidazole: Contains ethyl groups, leading to variations in its pharmacological properties and applications.

    1,2-Diphenylbenzimidazole: Substituted with phenyl groups, resulting in distinct chemical and biological characteristics.

Properties

IUPAC Name

1,2-dipropylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-7-13-14-11-8-5-6-9-12(11)15(13)10-4-2/h5-6,8-9H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQGGISTRHNFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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